molecular formula C13H18N2O2S B4125599 [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione

[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione

Cat. No.: B4125599
M. Wt: 266.36 g/mol
InChI Key: VTIDYFTUUSBLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione is a chemical compound characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a hydroxyphenyl group attached to a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione typically involves the reaction of 2-hydroxybenzaldehyde with 1-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione involves its interaction with specific molecular targets. The hydroxyethyl and hydroxyphenyl groups can form hydrogen bonds with target proteins, modulating their activity. The methanethione moiety may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanone: Similar structure but with a methanone group instead of methanethione.

    [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanol: Contains a methanol group instead of methanethione.

    [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methane: Lacks the sulfur atom present in methanethione.

Uniqueness

The presence of the methanethione group in [4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione imparts unique redox properties, making it distinct from its analogs. This structural feature enhances its potential for applications in redox biology and medicinal chemistry.

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-10-9-14-5-7-15(8-6-14)13(18)11-3-1-2-4-12(11)17/h1-4,16-17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIDYFTUUSBLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Hydroxyethyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione
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